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Compound of Interest

Compound Name: Amino-PEG6-amido-C16-COOH

Cat. No.: B8104195

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG6-amido-C16-COOH is a heterobifunctional crosslinker that plays a crucial role in
the development of advanced bioconjugates, particularly in the burgeoning field of targeted
protein degradation with Proteolysis Targeting Chimeras (PROTACS). This molecule features a
terminal primary amine and a carboxylic acid, separated by a hydrophilic polyethylene glycol
(PEG) chain and a C16 alkyl chain. The primary amine allows for covalent attachment to
biomolecules, while the carboxylic acid provides a handle for further conjugation, making it an
essential building block in the synthesis of complex therapeutic and research agents.

PROTACSs are heterobifunctional molecules that co-opt the cell's natural protein disposal
system to selectively eliminate disease-causing proteins. A typical PROTAC consists of a ligand
that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase,
and a linker that connects these two moieties. The linker is a critical component that influences
the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader. The Amino-
PEG6-amido-C16-COOH linker, with its PEG component, enhances the water solubility of the
PROTAC molecule and provides flexibility, which is crucial for the formation of a productive
ternary complex between the target protein and the E3 ligase.[1][2][3][4]
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These application notes provide a comprehensive overview of the use of Amino-PEG6-amido-
C16-COOH in amine-reactive crosslinking, with a focus on its application in the synthesis and
evaluation of PROTACSs. Detailed protocols for key experiments are provided to guide
researchers in their drug discovery and development efforts.

Physicochemical Properties

The selection of a suitable linker is a critical step in the design of a PROTAC, as its properties
directly impact the overall characteristics of the final molecule. The table below summarizes
key physicochemical properties of Amino-PEG6-amido-C16-COOH and provides a
comparison with other representative PROTAC linkers.

S A Amino-PEG6- Representative Representative
roper
S amido-C16-COOH Alkyl Linker PEG Linker
Molecular Weight ( ] )
620.87[5] Variable Variable
g/mol)
Soluble in aqueous )
N ) Generally lower High aqueous
Solubility solutions, DMSO, - -
aqueous solubility solubility
DMF
Flexibility High Moderate to High High
Hydrophilicity High Low High

) Primary Amine, ] ]
Reactive Groups ] ) Variable Variable
Carboxylic Acid

Experimental Protocols

Protocol 1: Amine-Reactive Crosslinking of a Protein of
Interest (POI) Ligand with Amino-PEG6-amido-C16-
COOH

This protocol describes the conjugation of a POI ligand containing a primary amine to the
carboxylic acid group of Amino-PEG6-amido-C16-COOH via amide bond formation.
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Materials:

POI ligand with a primary amine

e Amino-PEG6-amido-C16-COOH

* N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
e N-Hydroxysuccinimide (NHS)

e Anhydrous N,N-Dimethylformamide (DMF)

o Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

o High-Performance Liquid Chromatography (HPLC) system for purification
o Mass spectrometer for characterization

Procedure:

 Activation of Carboxylic Acid:

o Dissolve Amino-PEG6-amido-C16-COOH (1 equivalent) and NHS (1.1 equivalents) in
anhydrous DMF.

o Add DCC (1.1 equivalents) to the solution and stir at room temperature for 2-4 hours to
form the NHS ester.

o Monitor the reaction progress by thin-layer chromatography (TLC).

e Conjugation to POI Ligand:
o In a separate flask, dissolve the POI ligand (1 equivalent) in anhydrous DMF.
o Add TEA or DIPEA (2-3 equivalents) to the POI ligand solution.

o Slowly add the activated Amino-PEG6-amido-C16-COOH solution to the POI ligand
solution.
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o Stir the reaction mixture at room temperature for 12-24 hours.

o Monitor the reaction progress by HPLC-MS.

e Purification and Characterization:

o Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU)
byproduct.

o Purify the resulting conjugate by preparative HPLC.

o Characterize the purified product by mass spectrometry to confirm the molecular weight of
the conjugate.

Workflow for Amine-Reactive Crosslinking:
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Step 1: Activation

Amino-PEG6-amido-C16-COOH

l 4 Step 2: Conjugation )
DCC, NHS in DMF POI Ligand with Amine
Activated NHS Ester Base (TEA/DIPEA) in DMF
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Purification by HPLC
Characterization by MS
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POI Ligand Amino-PEG6-amido-C16-COOH

Amide Coupling

POI-Linker Conjugate E3 Ligase Ligand

Amide Coupling

Final PROTAC Molecule
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b8104195?utm_src=pdf-custom-synthesis
https://chempep.com/protac-linkers/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9400696/
https://broadpharm.com/blog/what-are-protac-linkers
https://peg.bocsci.com/resources/peg-linkers-in-antibody-drug-conjugates-and-protacs.html
https://www.medkoo.com/products/54431
https://www.benchchem.com/product/b8104195#amine-reactive-crosslinking-with-amino-peg6-amido-c16-cooh
https://www.benchchem.com/product/b8104195#amine-reactive-crosslinking-with-amino-peg6-amido-c16-cooh
https://www.benchchem.com/product/b8104195#amine-reactive-crosslinking-with-amino-peg6-amido-c16-cooh
https://www.benchchem.com/product/b8104195#amine-reactive-crosslinking-with-amino-peg6-amido-c16-cooh
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8104195?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8104195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
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